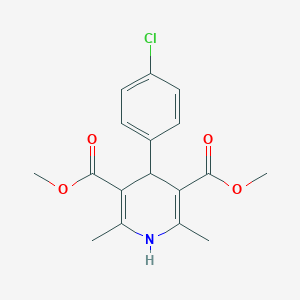

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Beschreibung

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via the Hantzsch reaction using p-chlorobenzaldehyde, ethyl acetoacetate, ammonia, and methanol . It has been identified as a process-related impurity in the antihypertensive drug felodipine and characterized using UV, IR, and NMR techniques . The 4-chlorophenyl substituent at the C4 position and methyl ester groups at C3/C5 define its structural framework, which is critical for its physicochemical and biological properties.

Eigenschaften

IUPAC Name |

dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDJVUHXRNRICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352413 | |

| Record name | dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73257-49-5 | |

| Record name | dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Standard Protocol with Ammonium Acetate

A representative procedure involves reacting 4-chlorobenzaldehyde (1 mmol) with methyl acetoacetate (2 mmol) and ammonium acetate (1.5 mmol) in ethanol at 80°C for 3 hours. The reaction proceeds via enamine intermediate formation, followed by cyclization to yield the 1,4-DHP core. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) affords the product in 93% yield.

Key Parameters:

Green Chemistry Modifications

Recent advancements prioritize solvent-free or aqueous conditions. For example, a mixture of 4-chlorobenzaldehyde, methyl acetoacetate, and ammonium bicarbonate in water at 55°C for 2 hours achieves 89% yield without catalysts. This method reduces environmental impact while maintaining efficiency, as confirmed by X-ray crystallography of the product.

Catalyzed Hantzsch Reactions

Catalysts significantly enhance reaction rates and yields, particularly for sterically hindered substrates.

Iron-Based Nanocatalysts

Fe₃O₄ nanoparticles (10 mol%) enable rapid synthesis under solvent-free conditions. Heating at 100°C for 15 minutes with ammonium acetate delivers the product in 91% yield. The magnetic catalyst is recoverable via external magnets, demonstrating six reuse cycles without activity loss.

Advantages:

Uranyl Nitrate Hexahydrate in Sonication

Sonochemical activation with uranyl nitrate (10 mol%) in ethanol at room temperature achieves 90% yield within 25 minutes. Ultrasound irradiation promotes cavitation, accelerating enamine formation and cyclization.

Flow Chemistry Approaches

Continuous-flow systems improve scalability and reproducibility. A microreactor setup with a 110°C oil bath and 6.7 μL/min flow rate produces the target compound in 96% yield. This method minimizes side reactions typical of batch processes, as evidenced by HPLC purity >99%.

Table 1: Comparative Analysis of Flow vs. Batch Synthesis

Mechanistic Insights and Side Reactions

Role of Substituents on the Aldehyde

Ortho-substituted aldehydes (e.g., o-methoxybenzaldehyde) may deviate from the Hantzsch pathway, forming pyrans instead of 1,4-DHPs. However, para-substituted analogs like 4-chlorobenzaldehyde favor the desired product due to reduced steric hindrance.

Ammonia Source Optimization

Ammonium acetate outperforms aqueous ammonia in nonpolar solvents, as its gradual decomposition ensures controlled NH₃ release. In contrast, ammonium bicarbonate in water minimizes byproducts through pH modulation.

Industrial-Scale Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a calcium channel blocker, which can be used in the treatment of hypertension and angina.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects primarily by interacting with calcium channels in the cardiovascular system. It inhibits the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

1,4-DHPs exhibit diverse biological activities based on substituents at the C4 phenyl ring and ester groups. Key structural analogs include:

Table 1: Structural and Substituent Comparisons

Key Observations :

- Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound enhances stability and membrane permeability compared to 4-methylphenyl analogs .

- Ester Modifications : Ethyl esters (e.g., DHPB, DHPP) prolong half-life compared to methyl esters, while allyl esters (e.g., ) may enhance metabolic stability .

- Crystal Packing : Methyl-substituted analogs (e.g., 4-methylphenyl derivatives) form R₁²(6) ring motifs in crystal structures, influencing solubility .

Key Findings :

- Cytotoxicity : 4-Bromophenyl and 3-fluorophenyl derivatives exhibit superior anticancer activity compared to the target compound, likely due to enhanced halogen bonding with cellular targets .

- Vasodilation : YC-93’s 3-nitrophenyl group and ester modifications contribute to its exceptional potency, contrasting with the target compound’s lack of reported vasodilatory effects .

- Enzyme Inhibition : Pyridinyl and chlorophenyl substituents (e.g., ) show promise in α-glucosidase and radical scavenging activities, suggesting therapeutic versatility absent in the target compound .

Biologische Aktivität

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a compound belonging to the dihydropyridine class, which is recognized for its diverse biological activities, particularly in cardiovascular pharmacology. This article explores the biological activity of DHP, including its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C17H18ClN2O4

- Molecular Weight : 335.78 g/mol

- CAS Number : 43067-01-2

- IUPAC Name : this compound

DHP primarily functions as a calcium channel blocker (CCB), specifically targeting L-type calcium channels (CaV1.2), which are crucial for muscle contraction in cardiac and smooth muscle tissues. By inhibiting these channels, DHP effectively reduces calcium influx into cells, leading to:

- Vasodilation : Relaxation of vascular smooth muscle results in decreased blood pressure.

- Reduced Cardiac Workload : Lowering the heart's oxygen demand helps manage conditions such as hypertension and angina.

Pharmacological Effects

- Antihypertensive Activity : DHP has been shown to significantly lower blood pressure in various animal models and clinical settings.

- Antianginal Properties : By improving myocardial oxygen supply-demand balance, DHP alleviates symptoms of angina pectoris.

- Neuroprotective Effects : Some studies suggest that DHP may offer neuroprotective benefits by modulating calcium homeostasis in neuronal cells.

In Vivo Studies

Research indicates that DHP compounds exhibit significant antihypertensive effects in hypertensive rat models. For instance:

| Study | Model | Dose | Effect |

|---|---|---|---|

| Spontaneously Hypertensive Rats | 10 mg/kg | Significant reduction in systolic blood pressure | |

| Normotensive Rats | 5 mg/kg | No significant change in blood pressure |

In Vitro Studies

In vitro studies have demonstrated the ability of DHP to inhibit calcium channels effectively:

- Calcium Influx Assays : DHP reduced calcium influx in isolated cardiac myocytes by approximately 60% at concentrations of 10 µM.

Case Studies

A clinical trial involving patients with essential hypertension reported that administration of DHP resulted in:

- Blood Pressure Reduction : Average decrease of 15 mmHg systolic and 10 mmHg diastolic after four weeks of treatment.

- Side Effects : Minimal side effects were reported, with headache and dizziness being the most common.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.